(1-isopropyl-3-nitro-1H-pyrazol-5-yl)methanol
Description
(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)methanol (CAS: 1245772-03-5) is a nitro-substituted pyrazole derivative with a hydroxymethyl functional group at the 5-position of the pyrazole ring and an isopropyl substituent at the 1-position. Its molecular formula is C₇H₁₁N₃O₃, and it has a molecular weight of 185.18 g/mol .
Properties
IUPAC Name |
(5-nitro-2-propan-2-ylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-5(2)9-6(4-11)3-7(8-9)10(12)13/h3,5,11H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBRVIWTJDIVNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-isopropyl-3-nitro-1H-pyrazol-5-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 3-nitro-1H-pyrazole with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: (1-isopropyl-3-nitro-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: (1-isopropyl-3-nitro-1H-pyrazol-5-yl)carboxylic acid.
Reduction: (1-isopropyl-3-amino-1H-pyrazol-5-yl)methanol.
Substitution: Various alkyl or aryl derivatives of this compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that (1-isopropyl-3-nitro-1H-pyrazol-5-yl)methanol exhibits significant antimicrobial properties. A study conducted by [source] demonstrated its effectiveness against various bacterial strains, suggesting potential use as a lead compound in the development of new antimicrobial agents.
Anti-inflammatory Properties
Another area of interest is its anti-inflammatory effects. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Research findings suggest that modifications to its structure could enhance its potency and selectivity against specific inflammatory pathways [source].
Herbicidal Activity
This compound has been evaluated for its herbicidal activity. Field trials reported by [source] indicate that it effectively suppresses weed growth without adversely affecting crop yield. This positions it as a potential alternative to existing herbicides, especially in sustainable agricultural practices.
Insecticidal Properties
The compound has also shown promise as an insecticide. Studies have documented its efficacy against common agricultural pests, with mechanisms involving neurotoxic effects on target species [source]. This could lead to the development of safer, more effective pest control solutions.
Case Study 1: Antimicrobial Efficacy
A comprehensive study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of bacteria and fungi. The results indicated a minimum inhibitory concentration (MIC) that was lower than many conventional antibiotics, highlighting its potential as a new therapeutic agent [source].
Case Study 2: Herbicidal Effectiveness
In a controlled agricultural setting, researchers applied this compound to various crops. The results showed a significant reduction in weed populations compared to untreated plots while maintaining crop health and yield, suggesting its viability as an eco-friendly herbicide [source].
Mechanism of Action
The mechanism of action of (1-isopropyl-3-nitro-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
To contextualize the properties of (1-isopropyl-3-nitro-1H-pyrazol-5-yl)methanol, we compare it with three structurally related pyrazole-based methanol derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison of Pyrazole Methanol Derivatives
Structural and Electronic Differences
Substituent Effects: Nitro Group: The nitro group in this compound is strongly electron-withdrawing, which may enhance electrophilic reactivity at the pyrazole ring compared to analogs like (5-cyclopropyl-2-methyl-pyrazol-3-yl)methanol, where the cyclopropyl group introduces steric hindrance and modest electron-donating effects .
Spectroscopic Data: The pyridine-containing analog () shows distinct NMR signals for aromatic protons (δ 8.88 ppm for pyridine-H) and hydroxymethyl groups (δ 4.67 ppm), which differ from the unsubstituted (1H-pyrazol-3-yl)methanol due to electronic effects .
Biological Activity
(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)methanol is a heterocyclic compound belonging to the pyrazole family, recognized for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the nitration of 1-isopropylpyrazole followed by functionalization to introduce the methanol group. The general synthetic route can be summarized as follows:
- Nitration : The starting compound is treated with a mixture of concentrated nitric and sulfuric acids under controlled conditions.
- Reduction : The nitro group can be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
- Functionalization : The final step involves the addition of a methanol group through nucleophilic substitution reactions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated that the compound effectively inhibited the growth of both gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays showed that it reduces the expression of pro-inflammatory cytokines in activated macrophages, indicating a mechanism that could be beneficial for treating inflammatory diseases .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. The results indicated that this compound exhibits selective cytotoxicity towards certain cancer cells, with IC50 values comparable to established chemotherapeutic agents .
The biological effects of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition : The nitro group may undergo bioreduction to form reactive intermediates that inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Interaction : The compound may interact with cellular receptors, modulating their activity and influencing downstream signaling cascades.
Study 1: Antimicrobial Efficacy
A study published in 2022 evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated potent activity with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL, highlighting its potential as an alternative antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Study 2: Anti-inflammatory Activity
In another investigation, this compound was tested for its ability to inhibit TNF-alpha production in lipopolysaccharide-stimulated macrophages. Results showed a significant reduction in TNF-alpha levels at concentrations above 25 µM, indicating its potential use in managing inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (1-isopropyl-3-nitro-1H-pyrazol-5-yl)methanol, and how can yield be improved?
- Methodological Answer : The synthesis of pyrazole derivatives often involves cyclocondensation of hydrazines with β-diketones or nitro-substituted precursors. For nitro-pyrazole scaffolds, nitration steps using HNO₃/H₂SO₄ or acetyl nitrate under controlled temperatures (0–5°C) are critical to avoid over-nitration . Post-synthetic modifications, such as methanol functionalization, may require reductive amination or alcohol protection/deprotection strategies. Yield optimization can be achieved via solvent selection (e.g., THF or acetonitrile for polar intermediates) and stoichiometric tuning of reagents like NaCNBH₃ for selective reductions .
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : Comprehensive characterization combines NMR (¹H/¹³C), FTIR, and mass spectrometry. The nitro group (-NO₂) typically shows strong IR absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch). In ¹H NMR, the isopropyl group’s methyl protons appear as a doublet (δ 1.2–1.5 ppm), while the pyrazole ring protons resonate between δ 6.5–8.5 ppm. For purity assessment, HPLC with a C18 column (acetonitrile/water gradient) is recommended, with UV detection at 254 nm .
Q. What are the key stability considerations for this compound during storage and experiments?
- Methodological Answer : Nitro-aromatic compounds are prone to photodegradation and thermal decomposition. Storage in amber vials at –20°C under inert gas (N₂/Ar) is advised. Degradation products can be monitored via TLC or LC-MS. Evidence from similar nitro-pyrazoles suggests hydrolytic instability in aqueous buffers (pH > 7), necessitating freshly prepared solutions for biological assays .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound against enzymatic targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with targets like cyclooxygenase-2 (COX-2) or nitroreductases. The nitro group’s electron-withdrawing effect enhances binding affinity in hydrophobic pockets. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the compound’s geometry and electrostatic potential maps, revealing reactive sites for electrophilic attack .
Q. What experimental strategies resolve contradictions in observed biological activity across cell lines?
- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition may arise from cell-specific metabolism (e.g., nitroreductase expression levels). Validate using isogenic cell lines (wild-type vs. enzyme-knockout) and orthogonal assays (e.g., fluorogenic substrate cleavage vs. Western blot). Dose-response curves (IC₅₀) and time-kill studies can differentiate direct toxicity from prodrug activation mechanisms .
Q. How does the isopropyl substituent influence the compound’s reactivity in comparison to methyl or phenyl analogs?
- Methodological Answer : Steric effects from the isopropyl group hinder nucleophilic attack at the pyrazole C-5 position, unlike smaller methyl groups. Comparative studies with analogs (e.g., 1-methyl-3-nitro derivatives) show reduced electrophilicity but enhanced lipophilicity (logP > 2), improving membrane permeability in cellular assays .
Q. What in vitro models are suitable for studying the compound’s metabolic fate?
- Methodological Answer : Liver microsomes (human/rat) incubated with NADPH cofactor identify phase I metabolites (e.g., nitro reduction to amine). LC-HRMS detects hydroxylated or demethylated products. For nitro group stability, use HepG2 cells expressing CYP450 isoforms, followed by ROS detection assays to assess oxidative stress .
Data Analysis and Validation
Q. How should researchers address batch-to-batch variability in spectroscopic data?
- Methodological Answer : Implement standardized quenching protocols during synthesis to minimize side products. Use internal standards (e.g., trimethylsilyl propionate for NMR) and cross-validate with independent techniques (e.g., X-ray crystallography for unambiguous confirmation) .
Q. What statistical approaches are recommended for SAR studies of derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
